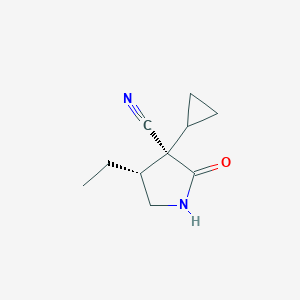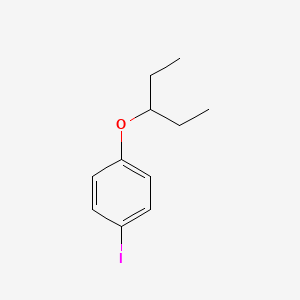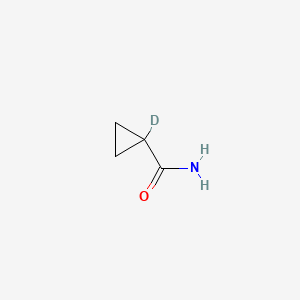
1-Deuteriocyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deuteriocyclopropanecarboxamide is a deuterated derivative of cyclopropanecarboxamide. Deuterium, a stable isotope of hydrogen, replaces one of the hydrogen atoms in the cyclopropane ring, resulting in a compound with unique properties. This modification can influence the compound’s chemical behavior, making it valuable in various scientific research applications.
Méthodes De Préparation
The synthesis of 1-Deuteriocyclopropanecarboxamide involves several steps. One common method is the deuteration of cyclopropanecarboxamide using deuterium gas or deuterated reagents. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale deuteration processes, utilizing specialized equipment to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Deuteriocyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Deuteriocyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and metabolic pathways.
Medicine: Deuterated compounds like this compound are explored for their potential therapeutic benefits, such as improved drug stability and reduced metabolic degradation.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance product performance.
Mécanisme D'action
The mechanism of action of 1-Deuteriocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Deuteriocyclopropanecarboxamide can be compared with other similar compounds, such as:
Cyclopropanecarboxamide: The non-deuterated parent compound, which has different chemical and biological properties due to the absence of deuterium.
Deuterated analogs: Other deuterated derivatives of cyclopropane compounds, which may have varying degrees of deuterium incorporation and different properties.
The uniqueness of this compound lies in its specific deuterium substitution, which can influence its reactivity, stability, and biological activity in ways that are distinct from its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C4H7NO |
|---|---|
Poids moléculaire |
86.11 g/mol |
Nom IUPAC |
1-deuteriocyclopropane-1-carboxamide |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i3D |
Clé InChI |
AIMMVWOEOZMVMS-WFVSFCRTSA-N |
SMILES isomérique |
[2H]C1(CC1)C(=O)N |
SMILES canonique |
C1CC1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-thiophen-3-ylanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13890356.png)
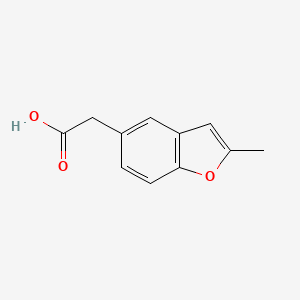
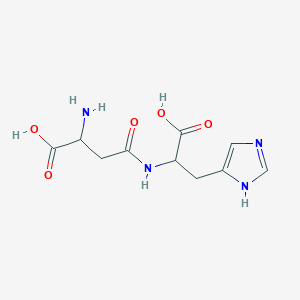
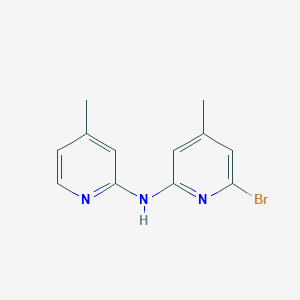
![Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13890386.png)
![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
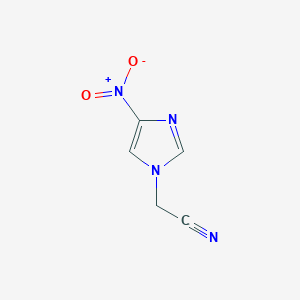
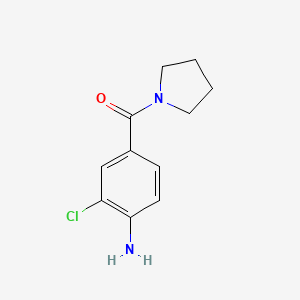
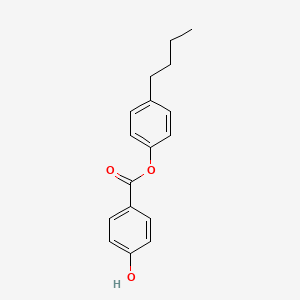
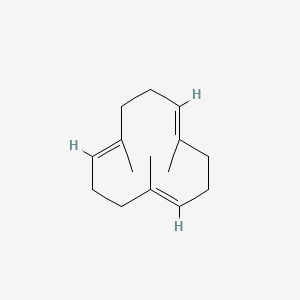

![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
